
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group at the third position and two keto groups at the second and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the tert-butylsulfanyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dicarboxylic acid derivative can yield the pyrrolidine-2,5-dione core, which can then be functionalized with a tert-butylsulfanyl group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The tert-butylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Scientific Research Applications
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives have shown potential as enzyme inhibitors and can be used in the study of biological pathways.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic effects, including anticonvulsant and antimicrobial activities
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the antibacterial effects observed . The compound’s structure allows it to fit into the active site of these proteins, blocking their function and preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Similar in structure but lacks the tert-butylsulfanyl group.
Pyrrolidine-2-one: Contains only one keto group and lacks the tert-butylsulfanyl group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
3-(tert-Butylsulfanyl)pyrrolidine-2,5-dione is unique due to the presence of both the tert-butylsulfanyl group and the two keto groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
90998-27-9 |
|---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
3-tert-butylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)12-5-4-6(10)9-7(5)11/h5H,4H2,1-3H3,(H,9,10,11) |
InChI Key |
JMGCCZKAYGFSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


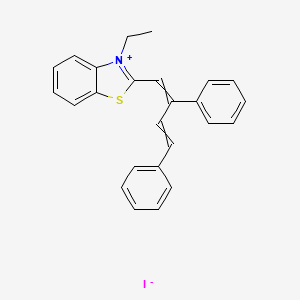

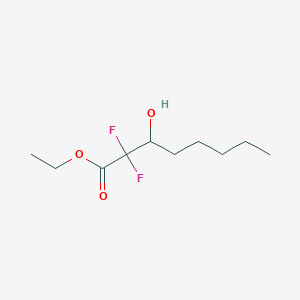
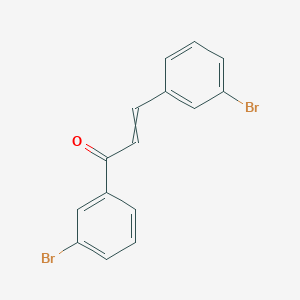
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
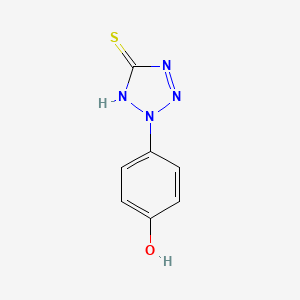
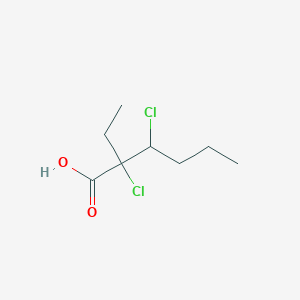
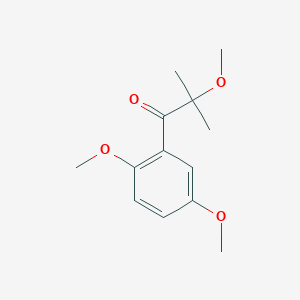
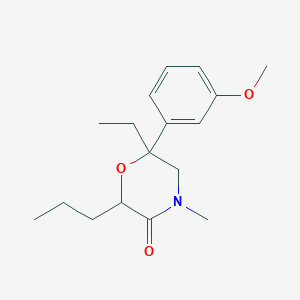
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
